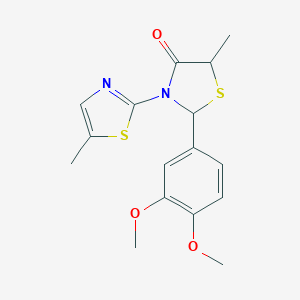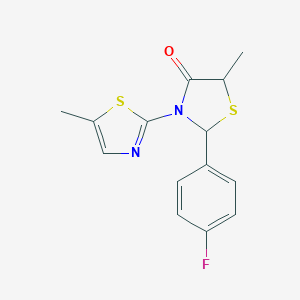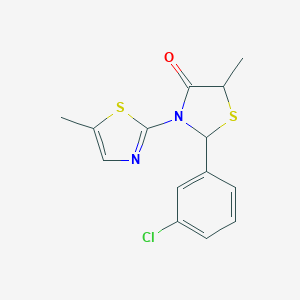![molecular formula C23H22N4O4S B277756 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B277756.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea, also known as FPTU, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPTU belongs to the class of thiourea derivatives and has shown promising results in various studies for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea involves the inhibition of various signaling pathways that are essential for cancer cell growth and proliferation. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been found to inhibit the activity of various enzymes, including tyrosine kinases, which play a crucial role in cancer cell growth and proliferation. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has also been shown to induce apoptosis, which is the process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been found to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea in lab experiments include its high potency and specificity for cancer cells, as well as its low toxicity. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been found to have a high therapeutic index, which means that it has a low toxicity to normal cells while being highly effective against cancer cells. The limitations of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea in lab experiments include its high cost and the limited availability of the compound.
Direcciones Futuras
There are several future directions for the research on N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea. One potential direction is to further investigate the mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea and its potential use in the treatment of other types of cancer. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea in animal models to determine its efficacy and safety in vivo. Additionally, the development of more efficient and cost-effective synthesis methods for N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea would also be a valuable future direction for research.
Métodos De Síntesis
The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea involves the reaction of 4-(2-furoyl)-1-piperazinecarboxylic acid with 4-nitrophenyl isothiocyanate, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 3-(2-furyl)acryloyl chloride to form N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea.
Aplicaciones Científicas De Investigación
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have significant anti-cancer activity against various types of cancer cells, including breast, prostate, lung, and colon cancer cells. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea |
|---|---|
Fórmula molecular |
C23H22N4O4S |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(E)-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C23H22N4O4S/c28-21(10-9-19-3-1-15-30-19)25-23(32)24-17-5-7-18(8-6-17)26-11-13-27(14-12-26)22(29)20-4-2-16-31-20/h1-10,15-16H,11-14H2,(H2,24,25,28,32)/b10-9+ |
Clave InChI |
AYSGVZJTJLCNHD-MDZDMXLPSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C(=O)C4=CC=CO4 |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CO4 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)

![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)





